molecular formula C11H5BrF3NO3 B1384688 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1065093-77-7

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1384688
CAS No.: 1065093-77-7
M. Wt: 336.06 g/mol
InChI Key: QVFAJSMPJMFKQY-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a functionalized quinoline derivative of significant interest in advanced chemical research and development. Quinolines bearing bromo and trifluoromethyl substituents are recognized as valuable scaffolds in medicinal chemistry, often utilized as key intermediates in the synthesis of more complex molecules for biological screening . The presence of multiple functional groups on the core quinoline structure makes this compound a versatile building block for further synthetic modification. Researchers can leverage the reactivity of the bromo substituent for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide array of aryl, heteroaryl, or amine functionalities. Concurrently, the carboxylic acid group offers a handle for amide coupling or esterification, allowing for the fine-tuning of the compound's physicochemical properties. This molecular complexity positions it as a potential precursor in exploratory projects aimed at developing novel compounds with specialized applications. The incorporation of the trifluoromethyl group, a common motif in agrochemical and pharmaceutical agents, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . As such, this compound is suited for research programs focused on creating new candidates in these fields. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-bromo-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO3/c12-7-2-4(11(13,14)15)1-5-8(7)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFAJSMPJMFKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with bromine, hydroxyl, and trifluoromethyl groups through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used to develop new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline-3-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid 8-Br, 4-OH, 6-CF₃ C₁₁H₅BrF₃NO₃ 320.06 Not explicitly provided
6-Bromo-4-hydroxyquinoline-3-carboxylic acid 6-Br, 4-OH C₁₀H₆BrNO₃ 268.06 98948-95-9
4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid 4-Br, 6-CF₃ C₁₁H₅BrF₃NO₂ 320.06 1378254-67-1
6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid 6-Br, 4-CF₃ C₁₁H₅BrF₃NO₂ 320.06 929974-02-7
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid 8-CF₃, 4-OH C₁₁H₆F₃NO₃ 257.17 23779-95-5

Key Observations :

  • Positional Isomerism : The trifluoromethyl and bromine groups exhibit distinct effects depending on their positions. For example, 8-Bromo-4-hydroxy-6-CF₃ (target compound) and 4-Bromo-6-CF₃ (CAS 1378254-67-1) are positional isomers, with the former having higher steric hindrance at position 8 .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name pKa (Predicted) Density (g/cm³) Boiling Point (°C) LogP (Predicted)
This compound ~3.2 1.788 386.4 3.7
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ~3.5 1.82 380.0 2.9
4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid 3.23 1.788 386.4 3.7

Key Observations :

  • Acidity: The presence of the -CF₃ group lowers the pKa (~3.2) compared to non-fluorinated analogs, enhancing solubility in basic media .
  • Lipophilicity: The trifluoromethyl group increases LogP values (3.7 vs. 2.9 for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid), suggesting improved membrane permeability .

Biological Activity

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 1065093-77-7) is a quinoline derivative notable for its diverse biological activities. This compound features a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a trifluoromethyl group at the 6th position, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H5BrF3NO3C_{11}H_5BrF_3NO_3, with a molecular weight of 336.06 g/mol. Its structural representation can be summarized as follows:

PropertyValue
IUPAC Name 8-bromo-4-hydroxy-6-(trifluoromethyl)-quinoline-3-carboxylic acid
CAS Number 1065093-77-7
Molecular Formula C₁₁H₅BrF₃NO₃
Molecular Weight 336.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Similar quinoline derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer properties.

Target Interactions

  • Enzyme Inhibition : Compounds like 8-bromo derivatives often inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to cross cell membranes and interact with intracellular targets.

Antimicrobial Properties

Research indicates that quinoline derivatives possess significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively. The presence of the trifluoromethyl group is crucial for enhancing bioactivity against various pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several case studies:

  • Case Study 1 : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing IC50 values in the micromolar range, indicating potent activity against specific cancer types.
  • Case Study 2 : The compound was tested in combination with other chemotherapeutics, showing synergistic effects that enhance overall efficacy against resistant cancer cells.

Antifungal Effects

The antifungal activity of this compound has also been documented, particularly against strains resistant to conventional treatments. The mechanism appears to involve disruption of fungal cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications to the quinoline structure significantly affect biological activity:

  • The introduction of halogens (like bromine) and electron-withdrawing groups (like trifluoromethyl) enhances potency.
ModificationEffect on Activity
Bromine at position 8Increases enzyme inhibition
Trifluoromethyl at position 6Enhances lipophilicity and cell permeability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For example, bromination of quinoline precursors can be achieved using bromine donors like cupric chloride (CuCl₂) with sodium nitrite (NaNO₂) under acidic conditions, as seen in the synthesis of related trifluorobenzoic acid derivatives . Intermediates are characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving structural ambiguities, particularly for confirming dihedral angles between substituents (e.g., carboxyl group and aromatic ring) .

Q. What safety precautions are essential when handling brominated quinoline derivatives in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates .
  • Waste disposal: Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and bromo substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group (−CF₃) is strongly electron-withdrawing, which can deactivate the quinoline ring toward electrophilic substitution but enhance stability in radical reactions. Bromine at position 8 serves as a leaving group in Suzuki-Miyaura couplings. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity. Experimental validation via palladium-catalyzed coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) can optimize yields .

Q. What strategies resolve contradictions in antibacterial activity data for fluorinated quinoline-3-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability). Standardize protocols using:

  • Minimum Inhibitory Concentration (MIC) assays under controlled pH (7.4) and temperature (37°C) .
  • Structure-Activity Relationship (SAR) models : Compare substituent effects (e.g., −CF₃ enhances lipophilicity and membrane penetration, while −Br may improve target binding via halogen bonding) .

Q. How can intermolecular hydrogen bonding affect the crystallization and solubility of this compound?

  • Methodological Answer : The carboxylic acid group forms dimeric hydrogen bonds (O−H⋯O), as observed in X-ray structures of analogous quinoline derivatives, which influence crystal packing and reduce solubility in polar solvents . To improve bioavailability, co-crystallization with amines (e.g., piperazine) or salt formation (e.g., sodium carboxylate) is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
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8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

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